Piperazine 2-oxobornane-10-sulphonate
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Overview
Description
Piperazine 2-oxobornane-10-sulphonate is a chemical compound with the molecular formula C14H26N2O4S It is known for its unique structure, which includes a piperazine ring and a 2-oxobornane-10-sulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine 2-oxobornane-10-sulphonate typically involves the reaction of piperazine with 2-oxobornane-10-sulphonic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazine 2-oxobornane-10-sulphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is typically a secondary amine.
Substitution: The products vary depending on the nucleophile used, but common products include substituted piperazines.
Scientific Research Applications
Chemistry
In chemistry, piperazine 2-oxobornane-10-sulphonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which piperazine 2-oxobornane-10-sulphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, while the sulphonate group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Piperazine 2-oxobornane-10-carboxylate
- Piperazine 2-oxobornane-10-phosphate
- Piperazine 2-oxobornane-10-nitrate
Uniqueness
Piperazine 2-oxobornane-10-sulphonate is unique due to its sulphonate group, which imparts distinct chemical and physical properties. Compared to its carboxylate, phosphate, and nitrate analogs, the sulphonate group provides greater solubility in water and different reactivity patterns, making it suitable for specific applications in research and industry.
Properties
CAS No. |
30583-08-5 |
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Molecular Formula |
C14H26N2O4S |
Molecular Weight |
318.43 g/mol |
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine |
InChI |
InChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2 |
InChI Key |
JSAZTUYNZHDFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1 |
Origin of Product |
United States |
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